4-Ethoxy-2-methylbenzaldehyde
Overview
Description
4-Ethoxy-2-methylbenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of an ethoxy group attached to the fourth carbon of the benzene ring and a methyl group attached to the second carbon, with an aldehyde functional group at the first carbon. This compound is structurally related to other methoxybenzaldehydes and ethoxybenzaldehydes, which have been studied for their various physical and chemical properties, as well as their potential applications in synthesis and materials science .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Ethoxy-2-methylbenzaldehyde, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% under optimized conditions . Similarly, the synthesis of a complex involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde has been reported, which may offer parallels to the synthesis of 4-Ethoxy-2-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde was confirmed to be a dimer, crystallizing in the triclinic crystal class . Additionally, the crystal structures of methoxybenzaldehyde oxime derivatives have been analyzed, revealing different conformations and hydrogen-bonding patterns .
Chemical Reactions Analysis
The reactivity of benzaldehydes with various substituents has been explored in several studies. For instance, 4-cyanobenzaldehyde reacts with methyl azidoacetate in the presence of sodium methoxide to produce azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that the substitution pattern on the benzaldehyde ring can significantly influence the course of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes with methoxy and ethoxy substituents have been investigated. For example, a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its band gap and refractive index were studied . In another study, the vibrational dynamics of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde were assessed using INS spectroscopy and periodic DFT calculations, providing insights into the vibrational modes and potential energy barriers for methyl group rotation .
Scientific Research Applications
Vibrational Dynamics
4-Ethoxy-2-methylbenzaldehyde has been studied for its vibrational dynamics in the solid state, using INS spectroscopy combined with periodic DFT calculations. The focus was on understanding the vibrational modes and torsional potential barriers for the methyl groups, which is crucial in materials science and chemistry (Ribeiro-Claro et al., 2021).
Synthesis and Chemistry
This compound is involved in various synthetic pathways. For instance, it's used in reactions that produce methylbenzaldehydes from ethanol, serving as a precursor for valuable chemicals (Moteki, Rowley, & Flaherty, 2016). Additionally, its derivatives have been synthesized and characterized, exploring the effects of different solvents on their properties (Yüksek et al., 2005).
Thermophysical Properties
Research has been conducted on the thermophysical properties of several solid aldehydes, including 4-Ethoxy-2-methylbenzaldehyde. This involves studying temperatures, enthalpies, entropies of fusion, and heat capacities, which are significant in the field of thermal analysis (Temprado, Roux, & Chickos, 2008).
Photochemical Studies
Studies on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes have included 4-Ethoxy-2-methylbenzaldehyde. This research is vital in understanding the photochemical behaviors of similar compounds (Charlton & Koh, 1988).
Fragrance Synthesis
This compound has been used in the synthesis of fragrances, including the synthesis of Methyl Diantilis, a commercially important fragrance. The process involved reduction and etherification steps, highlighting its utility in the fragrance industry (Miles & Connell, 2006).
Catalysis and Organic Synthesis
In the field of organic synthesis, it's been used for reactions such as the synthesis of benzaldehyde derivatives from mangrove endophytic fungus. This showcases its utility in catalysis and organic synthesis applications (Shao et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXARHGMQFGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527994 | |
Record name | 4-Ethoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylbenzaldehyde | |
CAS RN |
89763-51-9 | |
Record name | 4-Ethoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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